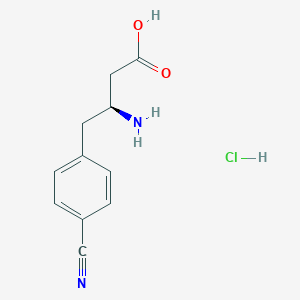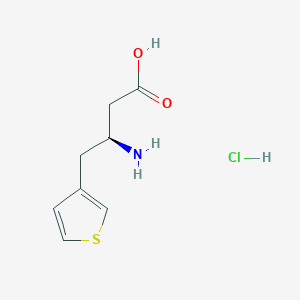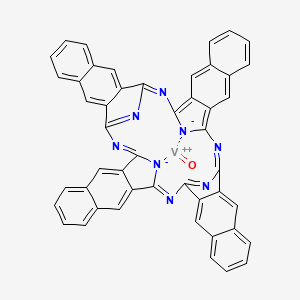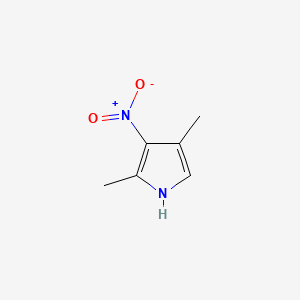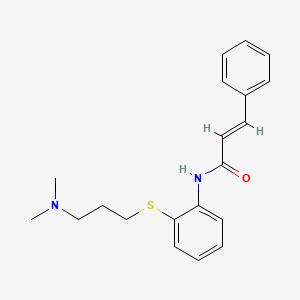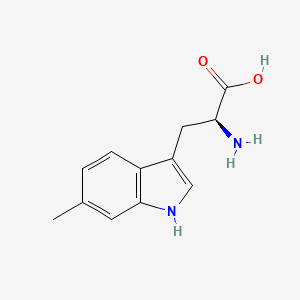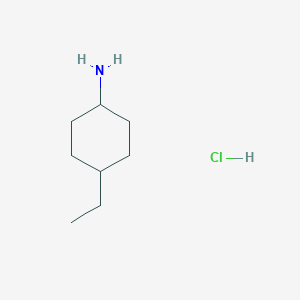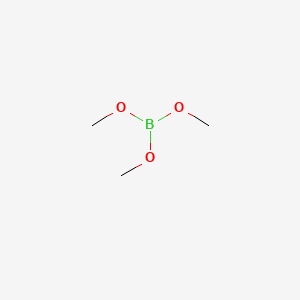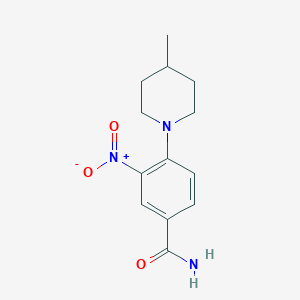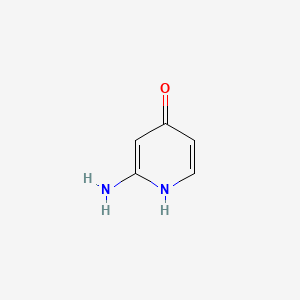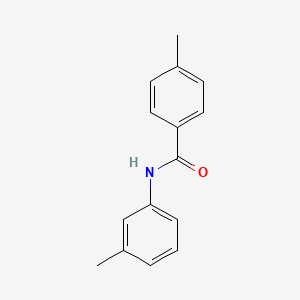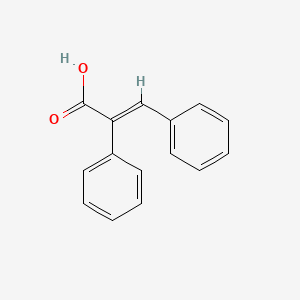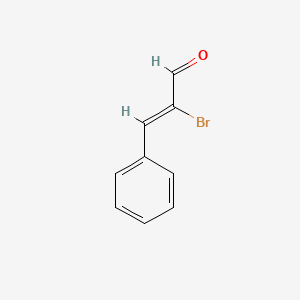
alpha-Bromocinnamaldehyde
Overview
Description
Alpha-Bromocinnamaldehyde is an organic compound with the molecular formula C9H7BrO. It is a derivative of cinnamaldehyde, where a bromine atom is substituted at the alpha position of the cinnamaldehyde structure. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Mechanism of Action
Target of Action
Alpha-Bromocinnamaldehyde (Br-CA) primarily targets Escherichia coli (E. coli) cells . E. coli is a type of bacteria that can cause various types of infections, including urinary tract infections, respiratory illness, and diarrhea. Br-CA has shown potential in eradicating persisters in E. coli, which are cells that have survived antibiotic treatment .
Mode of Action
Br-CA interacts with E. coli cells during their exponential phase, leading to their eradication . It has been observed that 200 μg/ml of Br-CA is capable of killing all E. coli cells during this phase .
Biochemical Pathways
coli, including those induced by the overproduction of ppGpp, overexpression of TisB, and chemical induction by carbonyl cyanide m-chlorophenylhydrazone (CCCP) .
Pharmacokinetics
coli cells during their exponential phase suggests that it may have good bioavailability .
Result of Action
The primary result of Br-CA’s action is the eradication of E. coli cells, including those in the stationary phase which are usually highly recalcitrant to antibiotic treatment . This suggests that Br-CA has a novel bactericidal mechanism and the potential to mitigate antibiotic resistance crisis .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Bromocinnamaldehyde can be synthesized through the bromination of cinnamaldehyde. The reaction typically involves the addition of bromine to cinnamaldehyde in the presence of a solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature to ensure the selective bromination at the alpha position.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: Alpha-Bromocinnamaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The compound can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Reactions: Various substituted cinnamaldehyde derivatives.
Oxidation Reactions: Alpha-bromocinnamic acid.
Reduction Reactions: Alpha-bromocinnamyl alcohol.
Scientific Research Applications
Alpha-Bromocinnamaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in combating antibiotic-resistant bacteria.
Industry: It is employed as an anti-mildew agent in commercial products.
Comparison with Similar Compounds
Cinnamaldehyde: The parent compound, lacking the bromine substitution.
Beta-Bromostyrene: Another brominated derivative with different substitution patterns.
Trans-Cinnamaldehyde: A geometric isomer of cinnamaldehyde.
Uniqueness: Alpha-Bromocinnamaldehyde stands out due to its specific bromine substitution, which imparts unique chemical reactivity and biological activity. Its ability to act as a bactericidal agent against antibiotic-resistant bacteria highlights its potential in medical applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(Z)-2-bromo-3-phenylprop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-7H/b9-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRWNOKNRHCLHV-TWGQIWQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C=O)\Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan crystalline powder; [Alfa Aesar MSDS] | |
| Record name | alpha-Bromocinnamaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20177 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5443-49-2, 33603-90-6 | |
| Record name | Bromocinnamal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005443492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenal, 2-bromo-3-phenyl-, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033603906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does α-bromocinnamaldehyde exert its bactericidal activity?
A1: Unlike traditional antibiotics, α-bromocinnamaldehyde (Br-CA) demonstrates a unique bactericidal mechanism independent of reactive oxygen species (ROS) generation. [] This conclusion stems from experiments showing that neither thiourea (a hydroxyl-radical scavenger) nor DPTA (a Fe3+ chelator blocking hydroxyl-radical formation) impacted Br-CA's ability to eliminate Escherichia coli cells. [] The exact mechanism of action is still under investigation.
Q2: What evidence supports α-bromocinnamaldehyde's efficacy against persister cells?
A2: Research shows promising results for Br-CA's potential to eradicate persisters, a subpopulation of bacteria known for their high tolerance to antibiotics. [] Specifically, Br-CA effectively eliminated E. coli persisters generated through various methods, including those overproducing ppGpp, overexpressing TisB, chemically induced by carbonyl cyanide m-chlorophenylhydrazone (CCCP), and even those in the stationary phase. [] These findings highlight its potential to combat antibiotic resistance.
Q3: How does α-bromocinnamaldehyde interact with tyrosinase, and what are the implications?
A3: α-Bromocinnamaldehyde acts as a reversible inhibitor of mushroom tyrosinase, affecting both its monophenolase and diphenolase activities. [] Studies employing UV-scanning, fluorescence quenching, and molecular docking techniques revealed that Br-CA diminishes the formation of o-quinones and functions as a static quencher of the enzyme. [] While it doesn't directly bind to the copper ions within the enzyme's active site, it interacts with surrounding amino acid residues, ultimately hindering tyrosinase activity. [] This inhibitory effect on tyrosinase makes α-bromocinnamaldehyde a potential candidate for development as an anti-tyrosinase agent.
Q4: What is known about the mutagenicity of α-bromocinnamaldehyde?
A4: α-Bromocinnamaldehyde exhibits potent mutagenic properties, particularly against Salmonella typhimurium TA100 strain in the absence of metabolic activation (S9 mix). [] The observed mutagenicity was significantly higher without S9 mix, inducing 1.0 x 106 revertants per mg, compared to 1.3 x 104 revertants per mg with S9 mix. [] This finding raises concerns about its potential health risks and warrants further investigation into its safety profile.
Q5: What is the significance of the spiro imidazolidine-oxazolidine intermediate identified in reactions involving α-bromocinnamaldehyde?
A5: In guanidinium ylide-mediated aziridination reactions using α-bromocinnamaldehyde, a crucial spiro imidazolidine-oxazolidine intermediate forms. [] Confirmed by X-ray crystallography, this intermediate adopts a trans configuration at its stereogenic centers. [] Its role in aziridine product formation was validated through its successful chemical conversion into the final aziridine compounds. [] This discovery contributes to a deeper understanding of the reaction mechanism and stereochemical outcomes in these synthetically valuable transformations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


